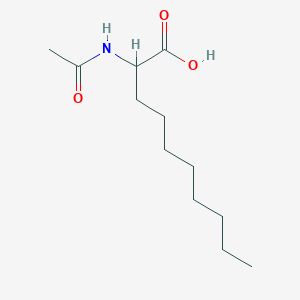
2-Acetamidodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamidodecanoic acid is an organic compound with the molecular formula C12H23NO3 It is a derivative of decanoic acid, featuring an acetamido group attached to the second carbon of the decanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Acetamidodecanoic acid can be synthesized through several methods. One common approach involves the acylation of decanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamidodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Acetamidodecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Acetamidodecanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound may also modulate enzymatic activity and cellular signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamidooctanoic acid: Similar structure but with a shorter carbon chain.
2-Acetamidododecanoic acid: Similar structure but with a longer carbon chain.
N-Acetyl-2-aminooctanoic acid: Another derivative with a similar functional group.
Uniqueness
2-Acetamidodecanoic acid is unique due to its specific carbon chain length and the presence of the acetamido group at the second carbon position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
5440-41-5 |
|---|---|
Molekularformel |
C12H23NO3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
2-acetamidodecanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-3-4-5-6-7-8-9-11(12(15)16)13-10(2)14/h11H,3-9H2,1-2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
IFNBFNVQYOIJJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13498433.png)

![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)

![{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol](/img/structure/B13498457.png)
![(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13498460.png)
![2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide](/img/structure/B13498474.png)
![5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13498482.png)
![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid](/img/structure/B13498492.png)
![2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498496.png)
![2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13498497.png)
